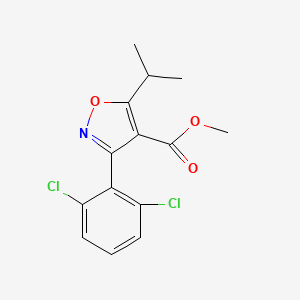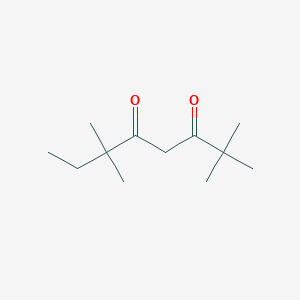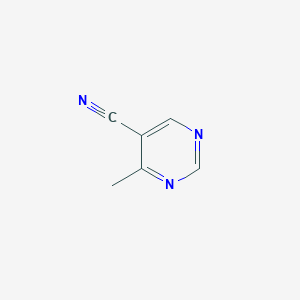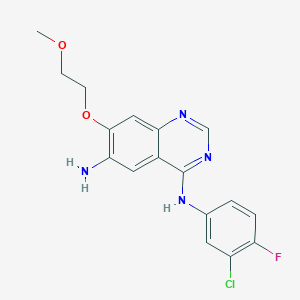
Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate
概要
説明
The compound “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride” is closely related . It has a molecular formula of C11H6Cl3NO2 and a molecular weight of 290.530 .
Molecular Structure Analysis
The molecular structure of “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride” can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride” include a molecular weight of 272.08 g/mol and an XLogP3-AA of 3.2 .
科学的研究の応用
1. Alkylation Agent in Heterocycle Chemistry
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate has been utilized as an efficient alkylation agent for a variety of five-membered aromatic heterocycles. This compound is used in the synthesis of novel aziridine esters and pyrroloimidazoles (Alves et al., 2000).
2. Crystal Structure Analysis
The structure of related isomeric compounds such as 1-[2-(2,6-dichlorophenoxy)-ethyl]-3-methylthio-5-amino-1H-1,2,4-triazole has been established through X-ray crystallography. This type of study is crucial for understanding molecular configurations and interactions (Kălmăn et al., 1984).
3. Building Blocks for Bronchodilators
Compounds like 4-methyloxazole-5-carboxylic acid have been transformed in a series of reactions to form key building blocks of bronchodilator analogues. This demonstrates the potential of such compounds in developing medical treatments (Ray & Ghosh, 1999).
4. Synthesis of Pyrroles and Polyesters
Methyl 4-methylpyrrole-2-carboxylate, a related compound, has been used in the synthesis of 3-methylpyrrole. Such syntheses have applications in the production of specialized chemicals and materials, including thermotropic polyesters (Cornforth & Du, 1990).
5. Pharmaceutical Applications
Derivatives of similar compounds have been synthesized for their potential use as anti-inflammatory and molluscicidal agents. This demonstrates the pharmaceutical and agricultural applications of these compounds (El Shehry et al., 2010).
6. Photochemistry in Low-Temperature Matrices
Studies involving methyl 4-chloro-5-phenylisoxazole-3-carboxylate in low-temperature matrices have provided insights into photochemical reactions and molecular behavior in cryogenic conditions (Lopes et al., 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3/c1-7(2)13-11(14(18)19-3)12(17-20-13)10-8(15)5-4-6-9(10)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZLCCYWLZURAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623258 | |
| Record name | Methyl 3-(2,6-dichlorophenyl)-5-(propan-2-yl)-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate | |
CAS RN |
278597-28-7 | |
| Record name | Methyl 3-(2,6-dichlorophenyl)-5-(propan-2-yl)-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)



